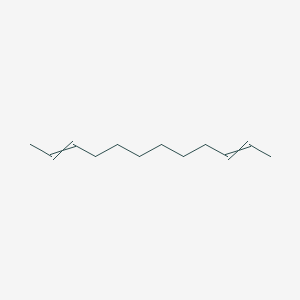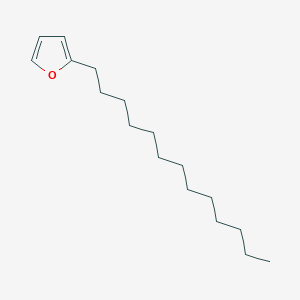
2-Tridecylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tridecylfuran is an organic compound with the molecular formula C₁₇H₃₀O. It belongs to the class of furans, which are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by a long tridecyl chain attached to the furan ring, making it a unique and interesting molecule for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tridecylfuran typically involves the alkylation of furan with a tridecyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the furan, followed by the addition of tridecyl bromide or tridecyl chloride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, catalytic methods using transition metal catalysts may be employed to improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tridecylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or acyl chlorides (RCOCl) can be used under acidic or basic conditions
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2-Tridecylfuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
Wirkmechanismus
The mechanism of action of 2-Tridecylfuran depends on its specific application. In biological systems, it may interact with cellular membranes or specific enzymes, leading to various biological effects. The long tridecyl chain can enhance its lipophilicity, allowing it to interact with lipid bilayers and potentially disrupt membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Decylfuran: Similar structure but with a shorter decyl chain.
2-Dodecylfuran: Similar structure with a dodecyl chain.
2-Tetradecylfuran: Similar structure with a tetradecyl chain
Uniqueness
2-Tridecylfuran is unique due to its longer tridecyl chain, which imparts distinct physical and chemical properties. This longer chain can influence its solubility, melting point, and reactivity compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
25346-22-9 |
|---|---|
Molekularformel |
C17H30O |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
2-tridecylfuran |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18-17/h13,15-16H,2-12,14H2,1H3 |
InChI-Schlüssel |
LFPGJDSJDXWCIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


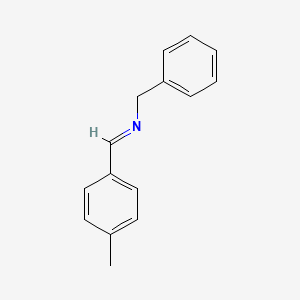
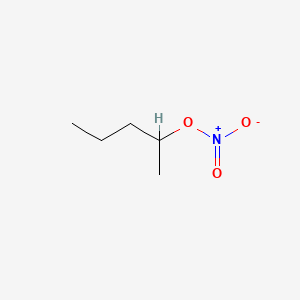

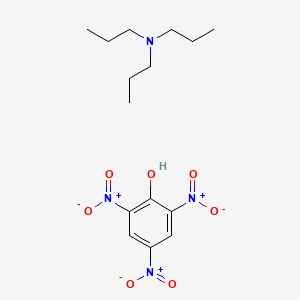

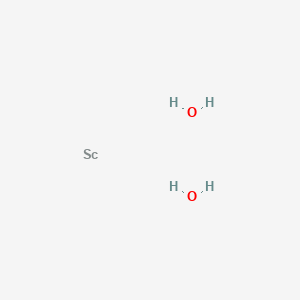
![(2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14700809.png)

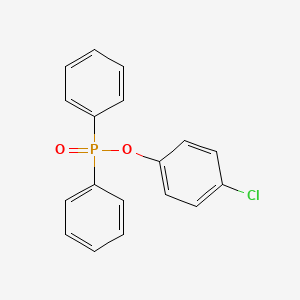
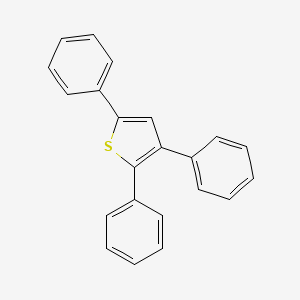
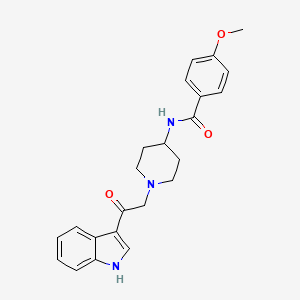
![Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate](/img/structure/B14700832.png)
